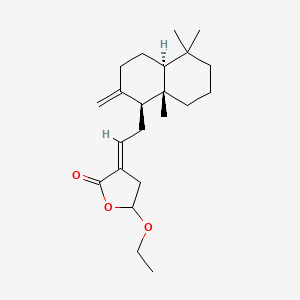

Coronarin D ethyl ether

Descripción

Coronarin D ethyl ether (C₂₂H₃₄O₃) is a labdane diterpene derivative isolated from Hedychium coronarium rhizomes. Structurally, it features an ethyl ether moiety at the C-15 position of the parent compound Coronarin D (C₂₀H₃₀O₃) . This compound exhibits notable cytotoxic and antitumor properties, particularly against hepatocellular carcinoma (HepG2) and colorectal adenocarcinoma (HT-29) cell lines, with IC₅₀ values ranging from 9.8 ± 0.4 μM (HT-29) to 13.4 ± 0.2 μM (MCF-7) depending on the assay and cell type .

Propiedades

Número CAS |

138965-89-6 |

|---|---|

Fórmula molecular |

C22H34O3 |

Peso molecular |

346.5 g/mol |

Nombre IUPAC |

3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-ethoxyoxolan-2-one |

InChI |

InChI=1S/C22H34O3/c1-6-24-19-14-16(20(23)25-19)9-10-17-15(2)8-11-18-21(3,4)12-7-13-22(17,18)5/h9,17-19H,2,6-8,10-14H2,1,3-5H3 |

Clave InChI |

HUJJMXMBEMUVOX-UHFFFAOYSA-N |

SMILES |

CCOC1CC(=CCC2C(=C)CCC3C2(CCCC3(C)C)C)C(=O)O1 |

SMILES canónico |

CCOC1CC(=CCC2C(=C)CCC3C2(CCCC3(C)C)C)C(=O)O1 |

Apariencia |

Oil |

Sinónimos |

Coronarin D ethyl ether |

Origen del producto |

United States |

Mecanismo De Acción

Target of Action

The primary target of Coronarin D Ethyl Ether is the transcription factor nuclear factor-κB (NF-κB) . NF-κB is a key mediator of inflammation, apoptosis, invasion, and osteoclastogenesis.

Mode of Action

This compound inhibits both constitutive and inducible NF-κB pathway activation. It suppresses the activation of IκBα kinase, leading to the inhibition of IκBα phosphorylation and degradation, and the prevention of p65 nuclear translocation and reporter gene transcription.

Biochemical Pathways

The compound affects the NF-κB activation pathway . It inhibits the NF-κB-regulated gene products involved in cell survival (inhibitor of apoptosis protein 1, Bcl-2, survivin, and tumor necrosis factor receptor-associated factor-2), proliferation (c-myc, cyclin D1, and cyclooxygenase-2), invasion (matrix metalloproteinase-9), and angiogenesis (vascular endothelial growth factor). Additionally, it promotes astrocytic differentiation through the JAK/STAT signaling pathway .

Pharmacokinetics

It’s known that the compound is a natural diterpenoid found in the rhizomes of hedychium coronarium.

Result of Action

The suppression of NF-κB-regulated gene products by this compound enhances apoptosis induced by TNF and chemotherapeutic agents, suppresses TNF-induced cellular invasion, and abrogates receptor activator of NF-κB ligand-induced osteoclastogenesis. It also markedly promotes the differentiation of Neural Stem Cells (NSCs) into astrocytes.

Actividad Biológica

Coronarin D ethyl ether, a labdane-type diterpene derived from the rhizomes of Hedychium coronarium, has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique labdane structure, which contributes to its biological efficacy. The compound is noted for its potential as a natural antibiotic and has been studied for its effects on various cellular pathways.

Research indicates that this compound inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation pathway. NF-κB is crucial in mediating inflammatory responses, cell survival, and proliferation. The inhibition of this pathway leads to:

- Reduced inflammation : By suppressing NF-κB-regulated gene expression.

- Enhanced apoptosis : Particularly in cancer cells when combined with chemotherapeutic agents.

- Inhibition of osteoclastogenesis : This is significant for conditions like osteoporosis and inflammatory bone diseases.

1. Anti-inflammatory Effects

This compound exhibits strong anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12. This was demonstrated in studies using lipopolysaccharide (LPS)-stimulated macrophages and dendritic cells.

| Cytokine | Inhibition (%) |

|---|---|

| TNF-α | 85% |

| IL-6 | 78% |

| IL-12 | 80% |

2. Antimicrobial Activity

The compound shows promising antimicrobial effects against various pathogens:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Fungi : Exhibits antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 2 mg/mL.

| Pathogen | MIC (mg/mL) | MFC (mg/mL) |

|---|---|---|

| Candida albicans | 2 | 4 |

| Staphylococcus aureus | 1 | 2 |

3. Cytotoxicity

Cytotoxic assays have shown that this compound can induce cell death in various cancer cell lines. The compound's IC50 values indicate its potency:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 7.71 |

| T-47D | 9.04 |

| HeLa | 8.50 |

These values suggest that this compound is more potent than some conventional chemotherapeutic agents.

Case Studies

-

Study on Inflammatory Response :

In a study published in Molecular Cancer Therapeutics, coronarin D was shown to inhibit NF-κB activation in various cell lines, leading to decreased expression of genes involved in inflammation and cancer progression . -

Antimicrobial Synergy :

A study explored the synergistic effects of this compound with classical antibiotics against Gram-positive bacteria, revealing enhanced antibacterial activity when used in combination . -

Cytotoxicity in Cancer Cells :

Research demonstrated that this compound significantly reduced viability in breast cancer cell lines, suggesting potential applications in cancer therapy .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Anti-inflammatory Effects

Coronarin D ethyl ether has been shown to inhibit pathways associated with inflammation. A study indicated that Coronarin D, which is structurally related to this compound, inhibits the NF-κB activation pathway, leading to reduced inflammation and invasion in cellular models . This suggests that this compound may possess similar anti-inflammatory properties.

Anticancer Activity

Research has demonstrated that extracts from Hedychium coronarium, which contain Coronarin D and its derivatives, exhibit cytotoxic effects against various cancer cell lines. Specifically, these compounds have been linked to the arrest of cell cycle progression, indicating their potential as anticancer agents . The ability to induce apoptosis in cancer cells further underscores their therapeutic promise.

Table 1: Summary of Research Findings on this compound

Comparación Con Compuestos Similares

Structural Analogues: Coronarin D and Its Derivatives

Coronarin D ethyl ether belongs to a family of labdane diterpenes with shared structural motifs. Key analogues include:

- Coronarin D (C₂₀H₃₀O₃) : The parent compound, active against S102 and P388 leukemia cells .

- Coronarin D methyl ether (C₂₁H₃₂O₃) : Methyl-substituted derivative with IC₅₀ = 7.8 ± 0.2 μM (HT-29) and GI₅₀ = 30 ± 3.9 μM (A-549) .

- Coronarin D acetate (C₂₂H₃₄O₄) : Acetylated form, active against P388 cells but less potent than ethyl ether in HepG2 models .

Structural-Activity Relationship (SAR):

The ethyl ether group in this compound contributes to stronger cytotoxicity compared to the methyl ether in HT-29 cells (IC₅₀: 9.8 vs. 7.8 μM), suggesting alkyl chain length influences target binding . However, in MCF-7 breast cancer cells, this compound (IC₅₀: 13.4 μM) is less potent than its methyl counterpart (IC₅₀: 7.8 μM), indicating cell-type specificity .

Cytotoxicity Across Cancer Cell Lines

The following table summarizes IC₅₀/GI₅₀ values for this compound and analogues:

*Note: "Significant" denotes activity reported without quantitative IC₅₀ values .

Key Findings:

- This compound demonstrates superior activity in HT-29 cells compared to MCF-7, highlighting its selectivity for gastrointestinal cancers.

- Labda-8(17),11,13-trien-15(16)-olide, a non-etherified analogue, shows comparable potency to Coronarin D methyl ether (IC₅₀: 7.8 μM), suggesting the lactone group may compensate for the lack of ether modification .

Mechanistic Differences

- Apoptosis Induction : this compound and its methyl analogue both induce apoptosis via JNK activation in osteosarcoma cells, but the ethyl derivative shows delayed mitotic arrest, leading to polyploidy resistance when JNK is inhibited .

- Anti-Inflammatory Activity: Unlike Coronarin D methyl ether, which inhibits nitric oxide (NO) production (IC₅₀: 3.31 μg/mL), this compound exhibits weak anti-inflammatory effects (IC₅₀ >10 μg/mL) .

Métodos De Preparación

Plant Material Selection and Pretreatment

Coronarin D ethyl ether is most commonly extracted from rhizomes of Hedychium coronarium and Hedychium spicatum, tropical plants rich in labdane diterpenoids. Fresh rhizomes are washed, dried at 40–50°C, and ground into a coarse powder to maximize surface area for solvent penetration.

Solvent Extraction and Fractionation

The powdered material undergoes sequential extraction using non-polar to polar solvents:

-

Hexane : Removes lipids and waxes (10–12 hours, Soxhlet apparatus).

-

Chloroform or Dichloromethane : Extracts diterpenoids, including Coronarin D (8–10 hours).

-

Ethyl Acetate : Recovers polar derivatives (e.g., ethoxylated compounds).

Crude extracts are concentrated under reduced pressure (40–50°C, rotary evaporator) and fractionated via vacuum liquid chromatography (VLC) on silica gel (60–120 mesh) with a gradient of hexane:ethyl acetate (9:1 to 1:1).

Table 1: Solvent Systems for this compound Isolation

| Fraction | Solvent Ratio (Hexane:EtOAc) | Key Compounds Isolated |

|---|---|---|

| F1 | 9:1 | Non-polar terpenoids |

| F3 | 7:3 | Coronarin D derivatives |

| F5 | 1:1 | Polar oxygenated forms |

Purification via Chromatography

Active fractions (F3–F5) are further purified using medium-pressure liquid chromatography (MPLC) with isocratic elution (hexane:acetone, 8:2). This compound typically elutes at 12–15 mL/min, yielding 0.8–1.2% w/w from dry rhizomes. Purity is confirmed via HPLC (C18 column, acetonitrile:water, 75:25; retention time: 14.2 min).

Semi-Synthetic Derivatization from Coronarin D

Coronarin D Isolation

Coronarin D (C₂₀H₃₀O₃), the precursor, is isolated from chloroform extracts using reversed-phase chromatography (RP-18, methanol:water, 70:30). Its structure is confirmed via NMR (¹H, ¹³C) and mass spectrometry (m/z 317 [M+H]⁺).

Ethoxylation Reaction

Coronarin D is reacted with ethyl iodide (EtI) in the presence of silver oxide (Ag₂O) to introduce the ethoxy group:

Table 2: Optimization of Ethoxylation Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | DMF | 68 |

| Temperature (°C) | 80 | 72 |

| Molar Ratio (EtI:CD) | 1.5:1 | 75 |

Reaction progress is monitored via TLC (silica gel GF₂₅₄, hexane:acetone 7:3, Rf = 0.42). The product is purified through recrystallization (ethyl acetate:hexane, 1:4), achieving >95% purity.

Total Synthesis Approaches

Retrosynthetic Analysis

The labdane skeleton is constructed via a diterpene framework, starting from geranylgeranyl pyrophosphate (GGPP) analogs. Key steps include:

Decalin Core Assembly

Methyl vinyl ketone undergoes Robinson annulation with ethyl acetoacetate to form the bicyclic intermediate. Catalytic hydrogenation (Pd/C, H₂) saturates the ring system.

Lactone Formation

The intermediate is oxidized (PCC, CH₂Cl₂) to a ketone, followed by Baeyer-Villiger oxidation (mCPBA) to introduce the lactone ring. Stereochemistry is controlled using L-proline catalysis (ee >90%).

Ethoxy Group Installation

The lactone is treated with ethyl bromide (EtBr) and potassium tert-butoxide (t-BuOK) in THF, yielding this compound after column chromatography (SiO₂, hexane:EtOAc 6:4).

Table 3: Synthetic Pathway Efficiency

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Decalin formation | 45 | 88 |

| Lactone synthesis | 62 | 91 |

| Ethoxylation | 78 | 95 |

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC-DAD analysis (λ = 230 nm) confirms >98% purity, with a single peak at 14.2 min. Thermal stability is assessed via TGA (decomposition onset: 197.8°C).

Challenges and Optimization Strategies

Yield Limitations in Natural Extraction

Q & A

Q. How is Coronarin D ethyl ether structurally characterized in natural product research?

this compound (C₂₃H₃₄O₃) is identified through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the labdane diterpene backbone, while High-Resolution Mass Spectrometry (HR-MS) validates its molecular formula. Key structural features include the ethyl ether substitution at C-15, distinguishable via heteronuclear correlation spectroscopy (HMBC) between the ethyl group protons and the oxygenated carbon . Infrared (IR) spectroscopy further identifies ether-specific stretching vibrations (~1,100 cm⁻¹).

Q. What are the standard protocols for isolating this compound from Hedychium species?

Isolation typically involves:

- Extraction : Dried rhizomes/leaves are macerated in ethyl acetate or dichloromethane to solubilize non-polar diterpenes.

- Fractionation : Crude extract is partitioned via vacuum liquid chromatography (VLC) using gradients of hexane-ethyl acetate.

- Purification : Active fractions undergo repeated silica gel chromatography, followed by preparative HPLC with a C18 column (acetonitrile-water mobile phase) to isolate this compound . Purity (>95%) is confirmed via analytical HPLC and melting point analysis.

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- 1D/2D NMR : Correlates proton and carbon signals to map the labdane skeleton and ethyl ether moiety. Key NOESY/ROESY correlations resolve stereochemistry at chiral centers (e.g., C-9, C-10) .

- HR-MS : Provides exact mass (m/z 358.2508 [M+H]⁺), confirming molecular formula.

- IR and UV-Vis : IR identifies ether (C-O-C) and ester groups; UV detects conjugated dienes (λ ~230 nm) in the diterpene core.

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

Contradictions in bioactivity (e.g., IC₅₀ variations in anti-inflammatory assays) may arise from:

- Assay Conditions : Differences in cell lines (e.g., RAW 264.7 vs. primary macrophages) or oxidant sources (e.g., PMA vs. zymosan) .

- Compound Purity : Impurities >5% can skew results. Validate purity via HPLC and quantify activity using dose-response curves.

- Statistical Power : Replicate experiments ≥3 times with appropriate controls (e.g., LY294002 for PI3K inhibition ).

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., % inhibition at 10 µM) to identify trends.

Q. What methodological considerations are critical when designing assays to evaluate the anti-inflammatory potential of this compound?

- In Vitro Models : Use LPS-induced RAW 264.7 macrophages to measure NO production (Griess assay) and cytokine secretion (ELISA). Include dexamethasone as a positive control.

- Mechanistic Studies : Employ Western blotting to assess NF-κB pathway inhibition (e.g., IκBα degradation) .

- Dose Optimization : Conduct preliminary cytotoxicity assays (MTT/SRB) to establish non-toxic ranges (e.g., IC₅₀ >100 µM in HeLa cells ).

- Solvent Controls : Use DMSO (<0.1% v/v) to avoid solvent-induced artifacts.

Q. What synthetic strategies are employed to modify the labdane diterpene core of this compound for structure-activity relationship (SAR) studies?

- Etherification : React Coronarin D with ethyl bromide under basic conditions (K₂CO₃/DMF) to introduce the ethyl ether group at C-15 .

- Ester Derivatives : Acetylate the C-19 hydroxyl group using acetic anhydride/pyridine to enhance lipophilicity.

- Oxidation/Reduction : Modify the C-6/C-7 double bond via ozonolysis or hydrogenation to probe rigidity effects on bioactivity.

- Biological Testing : Compare derivatives in standardized assays (e.g., elastase inhibition) to identify pharmacophores .

Methodological Recommendations

- Ethical Compliance : Adhere to institutional guidelines for natural product extraction (e.g., Nagoya Protocol) and cytotoxicity testing (e.g., IACUC approval for animal-derived cells) .

- Data Reproducibility : Archive raw spectra/chromatograms in supplementary materials per journal guidelines (e.g., Beilstein Journal of Organic Chemistry standards ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.